![molecular formula C14H18N4O3S B305457 N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B305457.png)
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting specific enzymes or signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities. In addition, the compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its broad spectrum of activities, which makes it a potential candidate for the development of new drugs. However, one limitation is that the compound can be difficult to synthesize and purify, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in the treatment of various diseases. Additionally, research could focus on optimizing the synthesis and purification methods for the compound to improve its availability for research purposes.
In conclusion, this compound is a promising compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C14H18N4O3S |
---|---|
Molekulargewicht |
322.39 g/mol |
IUPAC-Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H18N4O3S/c1-4-18-12(16-17-14(18)22)8-15-13(19)9-5-6-10(20-2)11(7-9)21-3/h5-7H,4,8H2,1-3H3,(H,15,19)(H,17,22) |
InChI-Schlüssel |
HYFLKCOYMUCDBO-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.